Cas no 9050-36-6 (Maltodextrin)
Maltodextrin Chemical and Physical Properties
Names and Identifiers
-
- dextrin 10
- MALTODEXTRIN
- DEXTRIN ON SEPHAROSE
- DEXTRIN TYPE I
- DEXTRIN TYPE II
- DEXTRIN TYPE III
- DEXTRIN TYPE IV
- DEXTRIN (WHITE)
- MALTODEXTRIN, FOOD GRADE
- D-(+)-Glucose
- Maltodextrin [dextrose equivalent 4.0-7.0]
- Specific Maltodextrin
- maltodextrin,MD
- DEXTRIN 15
- Maltodextrin
-
- MDL: MFCD00146679
- Inchi: InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
- InChI Key: GZCGUPFRVQAUEE-SLPGGIOYSA-N
- SMILES: OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Computed Properties
- Exact Mass: 180.06300
- Monoisotopic Mass: 180.063388
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _2.9
- Topological Polar Surface Area: 118
Experimental Properties
- Color/Form: Light yellow powder
- Density: 1.581
- Melting Point: 240 °C (dec.) (lit.)
- Boiling Point: 527.1°Cat760mmHg
- Flash Point: 286.7°C
- Solubility: H2O: 0.1 g/mL hot, complete, yellow to very deep yellow
- PSA: 118.22000
- LogP: -3.37880
- Solubility: dissolve in water
- Vapor Pressure: 0.0±3.1 mmHg at 25°C
Maltodextrin Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3
- RTECS:HH9450000
- Storage Condition:Store at 4 ° C, -4 ° C is better
Maltodextrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1461517235- 100g |
Maltodextrin |
9050-36-6 | 100g |
¥ 25.9 | 2021-05-18 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1461517223- 500g |
Maltodextrin |
9050-36-6 | 500g |
¥ 39.1 | 2021-05-18 | ||
| TRC | M159770-5g |
Maltodextrin |
9050-36-6 | 5g |
$ 69.00 | 2023-09-07 | ||
| TRC | M159770-25g |
Maltodextrin |
9050-36-6 | 25g |
$ 121.00 | 2023-09-07 | ||
| TRC | M159770-50g |
Maltodextrin |
9050-36-6 | 50g |
$ 167.00 | 2023-09-07 | ||
| TRC | M159770-100g |
Maltodextrin |
9050-36-6 | 100g |
$265.00 | 2023-05-18 | ||
| abcr | AB524281-5 g |
Maltodextrin, dextrose equivalent 16-20; . |
9050-36-6 | 5g |
€66.70 | 2022-06-09 | ||
| abcr | AB524281-25 g |
Maltodextrin, dextrose equivalent 16-20; . |
9050-36-6 | 25g |
€51.00 | 2023-07-10 | ||
| abcr | AB524281-100 g |
Maltodextrin, dextrose equivalent 16-20; . |
9050-36-6 | 100g |
€75.00 | 2023-07-10 | ||
| abcr | AB524281-500 g |
Maltodextrin, dextrose equivalent 16-20; . |
9050-36-6 | 500g |
€184.80 | 2023-07-10 |
Maltodextrin Suppliers
Maltodextrin Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Maltodextrin
Maltodextrin (CAS No. 9050-36-6): A Versatile Carbohydrate for Food, Health, and Industry
Maltodextrin (CAS No. 9050-36-6) is a polysaccharide derived from starch, commonly used as a food additive, thickener, and filler. With its unique properties, maltodextrin powder has become a staple in the food, pharmaceutical, and cosmetic industries. This article explores its chemical structure, applications, benefits, and market trends, addressing common questions such as "is maltodextrin safe" and "maltodextrin vs dextrose."
Chemically, maltodextrin is produced by partial hydrolysis of starch (from corn, rice, or potato) using enzymes or acids. The resulting product consists of D-glucose units linked by α(1→4) glycosidic bonds, with a dextrose equivalent (DE) ranging from 3 to 20. This makes it less sweet than sugars like maltodextrin vs sucrose, but highly soluble and easily digestible. Its molecular weight varies depending on the degree of polymerization, influencing its viscosity and functionality.
In the food industry, maltodextrin uses are extensive. It acts as a bulking agent in powdered foods, a stabilizer in dairy products, and a texture enhancer in baked goods. Due to its low hygroscopicity, it prevents clumping in instant mixes, answering the query "why is maltodextrin in protein powder." Athletes often seek "maltodextrin for energy" as it provides rapid carbohydrate replenishment during endurance sports. Meanwhile, its low-calorie profile caters to the "keto-friendly maltodextrin alternatives" trend.
The pharmaceutical sector leverages maltodextrin as an excipient in tablets and capsules, improving drug dissolution. Its bland taste makes it ideal for pediatric formulations, addressing "maltodextrin in baby food safety" concerns. Recent studies also explore its prebiotic potential, linking to gut health—a hotspot in "functional food ingredients 2024" research.
Market-wise, the global maltodextrin market size is projected to grow at 5.2% CAGR (2023–2030), driven by demand for processed foods and sports nutrition. Clean-label movements have spurred innovations like "non-GMO maltodextrin" and organic variants. Regional preferences vary, with Asia-Pacific leading in production due to abundant starch sources.
Despite its benefits, debates around "maltodextrin side effects" persist. Some individuals report digestive discomfort, fueling interest in "maltodextrin-free diets." However, regulatory bodies like the FDA and EFSA classify it as Generally Recognized As Safe (GRAS) within specified limits. For those seeking substitutes, "tapioca maltodextrin" or soluble corn fiber are emerging options.
In conclusion, maltodextrin remains indispensable across industries due to its functional versatility and cost-effectiveness. As consumer awareness grows, manufacturers are innovating to meet demands for transparency and health-conscious formulations, ensuring its relevance in the "future of food additives" landscape.
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